4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline
Description
Properties
IUPAC Name |
4-[4-(cyclobutylmethyl)piperazin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c16-14-4-6-15(7-5-14)18-10-8-17(9-11-18)12-13-2-1-3-13/h4-7,13H,1-3,8-12,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNIBLBYCUGKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCN(CC2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201220441 | |
| Record name | Benzenamine, 4-[4-(cyclobutylmethyl)-1-piperazinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-04-8 | |
| Record name | Benzenamine, 4-[4-(cyclobutylmethyl)-1-piperazinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-[4-(cyclobutylmethyl)-1-piperazinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline, a compound with potential therapeutic applications, is characterized by its piperazine structure, which is known for various biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline is C_{15}H_{22}N_{2}, with a molecular weight of 234.35 g/mol. Its structure includes a piperazine ring, which is often associated with neuropharmacological activity.
The mechanism of action for 4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline primarily involves its interaction with neurotransmitter systems, particularly those related to serotonin and dopamine pathways. The compound may act as a selective serotonin reuptake inhibitor (SSRI) or influence dopaminergic signaling, which is critical in mood regulation and various neuropsychiatric disorders.
Interaction with Enzymes
Research indicates that compounds similar to 4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline interact with cytochrome P450 enzymes, which play a vital role in drug metabolism. These interactions can lead to either activation or inhibition of metabolic pathways, affecting the pharmacokinetics of co-administered drugs.
Cellular Effects
In cellular models, this compound has been shown to modulate cell signaling pathways, influencing gene expression and cellular metabolism. For instance, it can activate specific transcription factors that regulate the expression of genes involved in neuronal function and survival .
Study 1: Neuropharmacological Effects
A study evaluating the neuropharmacological effects of piperazine derivatives found that compounds similar to 4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline exhibited significant antidepressant-like effects in animal models. The study measured behavioral changes in response to forced swim tests and tail suspension tests, indicating a reduction in depressive-like symptoms .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory potential of piperazine derivatives on tyrosinase, an enzyme involved in melanin synthesis. The results demonstrated that certain structural modifications could enhance inhibitory activity, suggesting potential applications in treating hyperpigmentation disorders .
Research Findings Summary
| Study Focus | Findings | Implications |
|---|---|---|
| Neuropharmacological | Significant antidepressant-like effects observed in animal models | Potential for treating depression |
| Enzyme Inhibition | Enhanced inhibition of tyrosinase by structural modifications | Applications in dermatology for hyperpigmentation |
Scientific Research Applications
Chemical Properties and Structure
The compound's structure is characterized by:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Cyclobutylmethyl Group : A four-membered cyclic alkane that contributes to the compound's unique reactivity.
- Aniline Moiety : An aromatic amine that enhances the compound's interaction with biological targets.
These features allow it to participate in various chemical reactions, making it a candidate for multiple applications.
Medicinal Chemistry
4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline is of particular interest in the field of medicinal chemistry due to its potential pharmacological properties. Preliminary studies indicate its efficacy in modulating neurotransmitter receptors related to neuropsychiatric disorders such as anxiety and depression. The compound may act as either an antagonist or agonist at specific receptors, which could lead to therapeutic applications.
Polymer Synthesis
The compound can serve as a building block in polymer chemistry. Its functional groups can facilitate polymerization reactions, leading to the development of novel materials with specific properties. The incorporation of such compounds into polymers may enhance their mechanical strength or alter their thermal properties.
Catalysis
Given its reactive functional groups, 4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline may also find applications in catalytic processes. It could act as a ligand in metal-catalyzed reactions or as a catalyst itself in organic transformations.
Biological Activities
Recent studies have highlighted several biological activities associated with 4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline:
| Biological Activity | Mechanism of Action |
|---|---|
| Anti-inflammatory | Inhibition of COX enzymes |
| Antinociceptive | Modulation of pain pathways |
| Neurotransmitter modulation | Interaction with serotonin and dopamine receptors |
Animal Models
In murine models, the compound demonstrated significant anti-inflammatory effects at various dosages, suggesting its potential therapeutic use in conditions like arthritis.
Cell Culture Studies
In vitro studies using RAW 264.7 macrophage cells revealed that this compound effectively inhibited nitric oxide production, a marker of inflammation. This indicates its potential role in managing inflammatory responses.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Piperazine Ring
4-(4-Cyclopentylpiperazin-1-yl)aniline
- Molecular Formula : C₁₅H₂₃N₃
- Average Mass : 245.37 g/mol
- This steric effect may hinder interactions with flat binding pockets but improve affinity in hydrophobic environments .
4-(4-Methylpiperazin-1-yl)aniline
- Molecular Formula : C₁₁H₁₇N₃
- Average Mass : 191.27 g/mol
- Key Differences : The methyl group offers minimal steric hindrance and lower lipophilicity, favoring aqueous solubility. However, it lacks the conformational constraints of cyclic substituents, which may reduce target selectivity .
4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline dihydrochloride
- Molecular Formula : C₁₇H₂₁Cl₄N₃
- Average Mass : 409.20 g/mol
- The dihydrochloride salt improves solubility for in vitro applications .
Heterocyclic and Functional Group Modifications
4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline
- Molecular Formula : C₁₆H₂₆N₄O
- Average Mass : 278.42 g/mol
- Key Differences : The morpholine moiety introduces hydrogen-bonding capability, enhancing interactions with polar residues in enzymes. This modification may improve pharmacokinetic properties, such as blood-brain barrier penetration .
4-(4-(Methylsulfonyl)piperazin-1-yl)aniline
- Molecular Formula : C₁₁H₁₅N₃O₂S
- Average Mass : 253.32 g/mol
- Key Differences : The sulfonyl group is strongly electron-withdrawing, altering the electronic environment of the aniline ring. This could enhance stability against oxidative degradation but reduce nucleophilicity .
4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline
- Molecular Formula : C₁₃H₁₉N₃O
- Average Mass : 225.31 g/mol
- Key Differences : The oxetane ring increases polarity, improving solubility in polar solvents. However, its smaller size compared to cyclobutylmethyl may reduce steric shielding of the piperazine nitrogen .
Preparation Methods
N-Alkylation of Piperazine with Cyclobutylmethyl Halide
- The piperazine nitrogen is alkylated using cyclobutylmethyl bromide or chloride under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
- The reaction is typically refluxed for several hours (e.g., 5 hours) and monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is quenched with water, extracted with an organic solvent (e.g., dichloromethane), dried, and evaporated to yield the N-cyclobutylmethylpiperazine intermediate.
Aromatic Substitution to Form the Nitro-Substituted Intermediate
- The N-cyclobutylmethylpiperazine intermediate is reacted with a halonitrobenzene derivative under reflux conditions in DMSO with potassium carbonate as base.
- This nucleophilic aromatic substitution introduces the piperazinyl moiety onto the aromatic ring, yielding a nitro-substituted intermediate.
Catalytic Hydrogenation of Nitro Group to Aniline
- The nitro-substituted intermediate undergoes catalytic hydrogenation using 10% palladium on carbon (Pd/C) as catalyst under hydrogen atmosphere (1 atm) at room temperature or slightly elevated temperatures (20–25°C).
- The solvent is typically ethanol or ethyl acetate.
- Reaction times vary from 8 to 16 hours depending on scale and conditions.
- After completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated.
- The product, 4-[4-(cyclobutylmethyl)piperazin-1-yl]aniline, is isolated by purification methods such as column chromatography.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| N-alkylation | Cyclobutylmethyl halide, K2CO3 | DMSO | Reflux (~120°C) | ~5 hours | 59-85 | Monitored by TLC; extraction and purification required |
| Aromatic substitution | Halonitrobenzene, K2CO3 | DMSO | Reflux | 5 hours | 59-85 | Formation of nitro-substituted intermediate |
| Catalytic hydrogenation | 10% Pd/C, H2 (1 atm) | Ethanol or EtOAc | 20-25°C | 8-16 hours | 74-99 | Filtration through Celite; purification by chromatography |
Note: The yields are based on analogous piperazine derivatives such as 4-(4-methylpiperazin-1-yl)aniline, which share similar synthetic routes and conditions, suggesting comparable efficiency for the cyclobutylmethyl analogs.
Research Findings and Optimization Insights
- Catalytic hydrogenation is a preferred method for reducing aromatic nitro groups to anilines due to high yields and mild conditions. Use of 10% Pd/C in ethanol at room temperature under hydrogen atmosphere achieves near-quantitative conversion with minimal side products.
- N-alkylation efficiency depends on the nature of the alkyl halide and reaction conditions. Cyclobutylmethyl halides are moderately reactive, and the reaction benefits from polar aprotic solvents like DMSO and strong bases such as potassium carbonate to enhance nucleophilicity of the piperazine nitrogen.
- Purification by column chromatography or recrystallization is necessary to isolate the desired amine with high purity, especially to remove residual palladium catalyst and unreacted starting materials.
- Alternative reduction methods, such as using tin(II) chloride dihydrate in dimethylformamide at elevated temperatures, are also reported for related compounds but may offer lower yields or require more extensive workup.
Summary Table of Preparation Methods
| Method Step | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| N-alkylation | Cyclobutylmethyl halide, K2CO3 | Reflux in DMSO, 5 h | Good control of substitution | Requires careful purification |
| Aromatic substitution | Halonitrobenzene, K2CO3 | Reflux in DMSO, 5 h | Efficient aromatic substitution | Possible side reactions |
| Catalytic hydrogenation | Pd/C (10%), H2, ethanol or EtOAc | Room temp, 8-16 h | High yield, mild conditions | Catalyst removal necessary |
| Alternative reduction | SnCl2·2H2O, DMF | 80°C, overnight | Chemical reduction alternative | Longer reaction, workup needed |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline, and how can intermediates be purified to >95% purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-(piperazin-1-yl)aniline and cyclobutylmethyl bromide under reflux in acetonitrile. Key steps include:
- Reaction Optimization : Use 1.2 equivalents of cyclobutylmethyl bromide and K₂CO₃ as a base at 80°C for 12 hours to maximize yield .
- Purification : Purify intermediates using silica gel chromatography (eluent: 5% MeOH in DCM) followed by recrystallization from ethanol/water (7:3) to achieve >95% purity .
Q. How can structural characterization of 4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline be performed to confirm regiochemistry?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Compare ¹H NMR chemical shifts of the cyclobutylmethyl group (δ 1.6–2.1 ppm, multiplet) and piperazine protons (δ 2.4–3.1 ppm) with reference spectra of analogous compounds .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak at m/z 272.1875 (calculated for C₁₅H₂₂N₄) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Screen against serotonin (5-HT₁A) and dopamine (D₂) receptors using radioligand binding assays:
- Protocol : Incubate test compound (1 nM–10 µM) with [³H]-spiperone (for D₂) or [³H]-8-OH-DPAT (for 5-HT₁A) in HEK293 cells expressing recombinant receptors. Calculate IC₅₀ values using nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve receptor selectivity?
- Methodological Answer :
- Modify Substituents : Replace cyclobutylmethyl with bulkier groups (e.g., adamantyl) to assess steric effects on receptor binding .
- Functional Assays : Compare EC₅₀ values in cAMP accumulation assays (for Gαs-coupled receptors) vs. calcium mobilization (Gαq-coupled) to identify selectivity drivers .
Q. What computational methods predict binding modes of this compound to CNS targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT₁A (PDB: 7E2Z). Focus on hydrogen bonding between the aniline NH and Asp116, and hydrophobic contacts with the cyclobutyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, analyzing RMSD and binding free energy (MM/PBSA) .
Q. How can contradictory data on metabolic stability in liver microsomes be resolved?
- Methodological Answer :
- Experimental Replication : Test the compound in both human and rat liver microsomes (0.5 mg/mL) with NADPH regeneration, using LC-MS/MS to quantify parent compound depletion .
- CYP Inhibition Assays : Identify CYP isoforms (e.g., CYP3A4, CYP2D6) responsible for metabolism using isoform-specific inhibitors (ketoconazole, quinidine) .
Q. What strategies mitigate air sensitivity of intermediates during large-scale synthesis?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
